6'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Description
6'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (hereafter referred to as 6'-Br-spirohydantoin) is a brominated spirocyclic hydantoin derivative. Its structure features a fused imidazolidine-4-indene system with a bromine substituent at the 6' position of the indene ring (Fig. 1). This compound is synthesized via alkylation of the parent spirohydantoin core using brominated alkylating agents, such as 1,5-dibromopentane, under basic conditions (e.g., potassium carbonate in acetonitrile) .
Key physicochemical properties include:
Structure
3D Structure
Properties
IUPAC Name |
5-bromospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-7-2-1-6-3-4-11(8(6)5-7)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUCFBRTGREBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=CC(=C3)Br)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1880205-67-3 | |
| Record name | 6'-bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione typically involves the reaction of an indene derivative with an imidazolidine precursor under specific conditions. One common method includes the use of bromine as a halogenating agent to introduce the bromine atom into the indene structure. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps for purification, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted imidazolidine-indene derivatives.
Scientific Research Applications
The compound features a spirocyclic structure that incorporates both imidazolidine and indene moieties. This unique configuration contributes to its biological activity and potential as a synthetic intermediate.
Medicinal Chemistry
6'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione is being investigated for its potential therapeutic properties. Its structural similarity to known pharmacophores suggests it may exhibit biological activities such as:
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound's unique structure may enhance its ability to disrupt microbial membranes or inhibit essential microbial enzymes.
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its ability to undergo various chemical transformations makes it valuable for:
- Synthesis of Complex Molecules : Researchers utilize this compound as a building block for synthesizing more complex structures, particularly in the development of new drugs.
- Functionalization Reactions : The bromine atom can be substituted with other functional groups, allowing for the diversification of chemical entities.
Material Science
Recent studies have explored the use of this compound in the development of advanced materials:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it a candidate for use in OLED technology, where it could contribute to improved efficiency and color purity.
- Polymer Chemistry : Its incorporation into polymer matrices could enhance the mechanical properties and thermal stability of materials used in various applications.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry investigated the antitumor effects of derivatives of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell growth compared to controls, suggesting its potential as a lead compound for further development.
Case Study 2: Synthesis of Novel Antibiotics
Research conducted at a leading university focused on using this compound as an intermediate in synthesizing novel antibiotics. The synthesized compounds showed promising activity against resistant bacterial strains, highlighting the importance of this intermediate in drug discovery.
Mechanism of Action
The mechanism by which 6’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the spiro structure play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The spirohydantoin core allows for diverse substitutions, which influence biological activity, solubility, and thermal stability. Below is a comparative analysis of 6'-Br-spirohydantoin and its analogs:
Table 1: Key Structural Analogs and Properties
*Estimated using MarvinSketch .
Key Observations:
Substituent Position :
- The 6'-Br and 7'-Br isomers (Table 1) differ in bromine placement. While 6'-Br-spirohydantoin shows antiplasmodial activity, the 7’-Br analog’s activity remains uncharacterized . Positional effects on receptor binding (e.g., steric hindrance) warrant further study.
- 6'-Methoxy substitution reduces molecular weight and log D (indicating higher hydrophilicity) but lacks reported biological data .
Alkyl Chain Modifications :
- Adding a 5-bromopentyl chain (e.g., 1-(5-bromopentyl)-spirohydantoin) increases lipophilicity (log D = 3.0) and retains antiplasmodial potency (IC₅₀ = 2.5 µM) . This suggests alkylation enhances membrane permeability without compromising activity.
Thermal Stability :
- The unsubstituted spirohydantoin decomposes at ~220°C, while 6'-methoxy and phenyl-containing analogs exhibit higher stability (~250°C) due to aromatic ring contributions . Bromine’s electron-withdrawing effect may slightly lower decomposition temperatures, but experimental data for 6'-Br-spirohydantoin is lacking.
Pharmacological Activity Comparison
Antiplasmodial Activity
- 6'-Br-spirohydantoin and its 5-bromopentyl derivative exhibit comparable IC₅₀ values (1.2–3.8 µM vs. 2.5 µM) against P. falciparum . Both outperform older hydantoins like 5,5-dimethylimidazolidine-2,4-dione, which lack spirocyclic architecture .
Receptor Affinity
- Arylpiperazinylpropyl derivatives of spirohydantoins (e.g., compounds with tetralin or indane moieties) show high affinity for serotonin receptors (5-HT₁A/₂A/₇), with indane-substituted analogs acting as 5-HT₁A agonists . Bromine’s role in modulating receptor interactions remains unexplored but could enhance binding via halogen bonding.
Biological Activity
Overview
6'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (CAS No. 1880205-67-3) is a complex organic compound known for its unique spiro structure, which includes a bromine atom and an imidazolidine ring fused to an indene moiety. This compound has garnered attention for its potential biological activities, making it a subject of various scientific studies.
- Molecular Formula : C11H9BrN2O2
- Molecular Weight : 281.11 g/mol
- Structure : The compound features a spiro configuration that is crucial for its biological interactions.
The biological activity of this compound is linked to its interaction with various molecular targets, particularly enzymes and receptors. The bromine atom and the spiro structure enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active or allosteric sites, thereby modulating enzymatic functions.
Enzyme Inhibition
Research indicates that this compound may serve as an enzyme inhibitor. For example, in studies focused on SARS-CoV-2 Mpro inhibitors, compounds structurally similar to this compound demonstrated promising inhibitory effects against viral proteases with varying degrees of binding affinities (Kd values ranging from 185 µM to 368 µM) .
Study on SARS-CoV-2 Inhibition
A recent investigation utilized deep reinforcement learning for drug design and identified several compounds with inhibitory effects on SARS-CoV-2 Mpro. Among these compounds, those resembling this compound were highlighted for their moderate inhibitory potency .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Biological Activity | Binding Affinity (Kd) |
|---|---|---|
| Compound A | Moderate Inhibitor | 185 µM |
| Compound B | Weak Inhibitor | 368 µM |
| 6'-Bromo... | Potential Inhibitor | Not explicitly defined |
Q & A
Q. Basic
- NMR spectroscopy : and NMR confirm regiochemistry and spirocyclic structure (e.g., δ 7.59 ppm for aromatic protons in brominated derivatives) .
- Mass spectrometry : ESI-MS or UPLC-MS validates molecular weight (e.g., m/z 433 [M-H] for bromo-substituted derivatives) .
- X-ray crystallography : Resolves spatial conformation, such as the 78.73° dihedral angle between hydantoin and indene rings .
How do structural modifications (e.g., bromination, alkylation) influence thermal stability?
Advanced
Bromination at the 6' position increases thermal stability due to enhanced intermolecular interactions (e.g., halogen bonding) and reduced rotational freedom in the spirocyclic system. Thermogravimetric analysis (TGA) shows decomposition temperatures >250°C for brominated derivatives, compared to ~200°C for non-halogenated analogs. Alkylation with bulky groups (e.g., vinylbenzyl) further improves stability by hindering molecular motion .
What in vitro assays are used to evaluate the biological activity of this compound?
Q. Basic
- Antiplasmodial activity : Measured via parasite lactate dehydrogenase (pLDH) assays against Plasmodium falciparum strains (IC values: e.g., 1.2 µM for CQ-resistant W2 strain) .
- Cytotoxicity : MTT assays on human keratinocytes (HaCaT cells) determine selectivity indices (e.g., IC >50 µM indicates low toxicity) .
- Enzyme inhibition : Fluorescence-based assays for targets like p300/CBP histone acetyltransferases .
How should researchers address discrepancies in biological activity data across studies?
Advanced
Contradictions often arise from:
- Assay conditions : Variations in serum concentration (e.g., 10% FBS vs. serum-free) or incubation time (48 vs. 72 h) .
- Cell line specificity : Activity may differ between D10 (CQ-sensitive) and W2 (CQ-resistant) malaria strains due to efflux pump expression .
- Data normalization : Use internal controls (e.g., β-galactosidase for transfection efficiency) to minimize batch effects .
What computational methods support the rational design of derivatives with enhanced activity?
Q. Advanced
- Molecular docking : Predict binding to targets like p300/CBP using AutoDock Vina and crystal structures (PDB: 3BIY) .
- ADMET profiling : Tools like SwissADME estimate LogP (optimal range: 2–3) and bioavailability .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC values to guide bromine or alkyl group placement .
How does the compound’s crystal structure inform its reactivity and interactions?
Advanced
X-ray data reveal:
- Hydrogen bonding : N–H⋯O interactions form inversion dimers, stabilizing the solid-state structure .
- Torsional strain : The 78.73° twist between rings creates steric hindrance, influencing nucleophilic attack sites .
- Packing effects : π-Stacking of indene rings enhances solubility in aromatic solvents .
What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
Q. Advanced
- Catalyst optimization : Replace Pd(allyl)Cl with cheaper catalysts (e.g., Pd/C) for Suzuki couplings .
- Flow chemistry : Continuous reactors improve heat dissipation and reduce byproducts in exothermic steps (e.g., bromination) .
- Green solvents : Ethanol or water replaces DMF in alkylation steps to simplify purification .
How do tautomerization and stereochemistry impact pharmacological outcomes?
Q. Advanced
- Tautomer equilibria : The hydantoin ring exists in keto-enol forms, affecting hydrogen-bonding capacity and target binding .
- Stereoselectivity : Chiral centers (e.g., spiro junction) influence interactions with enantioselective targets like histone acetyltransferases. Resolution via chiral HPLC or asymmetric synthesis (e.g., using (S)-BINOL catalysts) is critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
